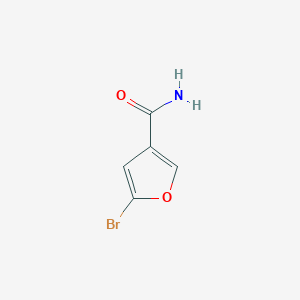

5-Bromofuran-3-carboxamide

Vue d'ensemble

Description

5-Bromofuran-3-carboxamide is a chemical compound with the molecular weight of 190 .

Synthesis Analysis

A new series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been prepared in good yields using simple procedures . The strategy was to synthesize compounds containing functional groups that are known to exhibit significant bioactivity, such as amide .

Molecular Structure Analysis

The molecular structure of 5-Bromofuran-3-carboxamide includes 42 bonds in total; 28 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aromatic), 1 tertiary amide (aromatic), and 2 Furanes .

Chemical Reactions Analysis

Furan carboxamides are furan amides with various pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic . The synthesis of carboxamides can be carried out by utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents .

Physical And Chemical Properties Analysis

5-Bromofuran-3-carboxamide is a solid substance . It has a molecular weight of 190 .

Applications De Recherche Scientifique

- Synthesis and Characterization : Researchers have prepared 5-bromofuran-2-carboxamide derivatives using straightforward methods. These compounds contain functional groups known for bioactivity, such as amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone .

- Antibacterial and Antifungal Evaluation : The synthesized compounds were tested for antimicrobial activity. Compound 8a demonstrated potent antifungal effects, while compounds 15 and 9b exhibited moderate activity. Among the antibacterial tests, those containing the 2,4-dinitrophenylhydrazone moiety (9a-14a) were most active against E. coli strains .

- Furancarboxanilides and Furanthiocarboxanilides : Researchers have prepared and characterized compounds like N-(4-bromophenyl)-5-bromofuran-2-carboxamide, N-(4-chlorophenyl)-5-bromofuran-2-carboxamide, and N-(4-methoxyphenyl)-2-furanthiocarboxamide. These compounds belong to the class of furancarboxanilides or furanthiocarboxanilides, and their structures have been studied using NMR spectroscopy and X-ray crystallography .

Antimicrobial Activity

Supramolecular Chemistry

Safety And Hazards

While specific safety data for 5-Bromofuran-3-carboxamide was not found, similar compounds such as 3-Bromofuran and 4-Bromofuran-2-carboxamide have safety data sheets available . These compounds are considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using protective equipment, and should be used only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-bromofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNECAFSHVILFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromofuran-3-carboxamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2591744.png)

![Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate](/img/structure/B2591745.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2591746.png)

![2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one](/img/structure/B2591748.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)

![N-benzyl-2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2591750.png)

![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)

![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)

![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)

![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)